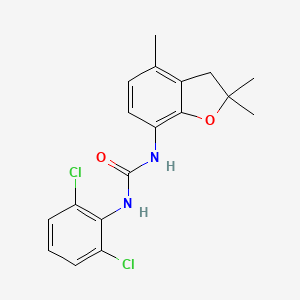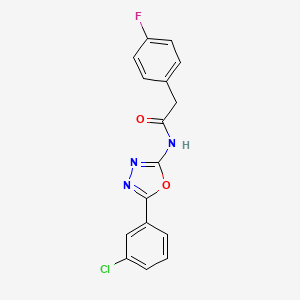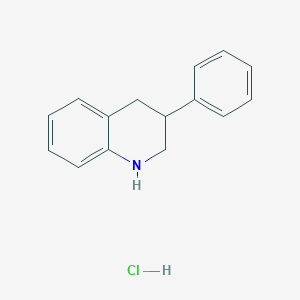
4-Oxo-4-(phenethyloxy)butanoic acid
Vue d'ensemble
Description
4-Oxo-4-(phenethyloxy)butanoic acid is a compound that has drawn the attention of researchers in different fields. It has a CAS Number of 153824-41-0 and a molecular weight of 222.24 . The IUPAC name for this compound is 4-oxo-4-(2-phenylethoxy)butanoic acid .
Synthesis Analysis
The synthesis of 4-oxo-4-phenyl butanoic acid, a similar compound, has been reported to be achieved by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .Chemical Reactions Analysis
The oxidation of 4-oxo-4-phenyl butanoic acid has been studied in the binary mixture of acetic acid and water as the solvent medium. For the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increased remarkably with the increase in the proportion of acetic acid in the solvent medium .Applications De Recherche Scientifique
Environmental Fate and Aquatic Effects
4-Oxo-4-(phenethyloxy)butanoic acid, as part of a broader category of compounds, has significant environmental relevance. Research into similar compounds, such as C4 oxo-process chemicals (butyl acetate, 1-butanol, isobutyl alcohol) and C8 (2-ethylhexanol and 2-ethylhexanoic acid), indicates their environmental behavior. These chemicals are characterized by their solubility, volatility, and biodegradability. Manufacturing processes, which typically involve enclosed equipment, limit environmental releases mostly to volatilization during use, handling, or transport. C4 compounds, being more soluble and volatile, bind less to soil and sediment than C8 compounds. Their biodegradability, as shown in OECD and APHA tests, suggests a rapid environmental degradation, reducing potential aquatic life threats due to inadvertent releases (Staples, 2001).
Oxidative Stress and Malaria
The oxidative stress induced by falciparum malaria, leading to complications like severe anemia, cerebral malaria, and immunodepression, has been a focus of research. The oxidative stress and lipoperoxidation product, 4-hydroxynonenal (4-HNE), plays a critical role in the pathogenesis of severe malaria anemia and malaria immunodepression. Understanding the impact of oxidative stress and 4-HNE in malaria suggests potential therapeutic interventions for managing the oxidative stress associated with malaria complications (Schwarzer, Arese, & Skorokhod, 2015).
Biological and Industrial Importance of Levulinic Acid
Levulinic acid (LEV), produced entirely from biomass, has garnered attention for its potential in drug synthesis and other medical applications. It acts as a precursor to various chemicals and has a significant impact on reducing drug synthesis costs, making reactions cleaner. Its application in cancer treatment, medical materials, and as a modifier in drug synthesis showcases its versatility. The review of LEV in various medical fields highlights its potential to revolutionize drug synthesis and applications in medicine, emphasizing the need for further research to unlock its full potential (Zhang et al., 2021).
Wastewater Treatment in Pesticide Industry
The pesticide industry's wastewater, containing toxic pollutants like phenoxy acids, presents significant environmental challenges. Research focusing on treatment options indicates that biological processes and granular activated carbon are effective in removing these contaminants. This knowledge is crucial for designing treatment plants capable of handling the complex mixture of compounds found in pesticide production wastewater, ensuring compliance with environmental regulations and minimizing ecological impact (Goodwin et al., 2018).
Oxidative Stress Markers in Disease
The study of linoleic acid derivatives, including hydroxyoctadecadienoic acids, has revealed their role in regulating inflammation related to metabolic syndrome and cancer. These derivatives influence cellular processes crucial for disease progression, offering insights into their potential therapeutic applications. Understanding how these compounds modulate inflammation and metabolic pathways can lead to new treatment strategies for diseases characterized by oxidative stress and inflammation (Vangaveti et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-4-(2-phenylethoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVZRNOWHCEDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)


![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)



![N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2566304.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2566306.png)

![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)